2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorophenyl, phenylsulfanyl, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.
Sulfurization: Introduction of sulfur atoms into the molecule, typically using sulfur-containing reagents.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl) 4-boronobenzenesulfonamide
- 4-Fluorophenyl 4-methoxyphenyl sulfone
Uniqueness
N-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17F2N3OS2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H17F2N3OS2/c25-17-8-6-16(7-9-17)15-31-24-27-14-21(32-20-4-2-1-3-5-20)22(29-24)23(30)28-19-12-10-18(26)11-13-19/h1-14H,15H2,(H,28,30) |
InChI Key |
VOKHCGSBKYRQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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